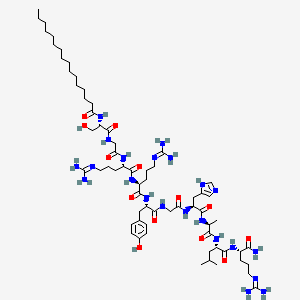
palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is a synthetic peptide known for its role as a protease-activated receptor 4 (PAR4) antagonist. This compound is often referred to as a pepducin, which is a lipidated peptide that mimics intracellular loops of G-protein-coupled receptors (GPCRs). It has been studied for its potential therapeutic applications, particularly in the context of platelet aggregation and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection Steps: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
Analyse Des Réactions Chimiques
Types of Reactions
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine and histidine residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of dityrosine cross-links, while reduction would yield free thiol groups .
Applications De Recherche Scientifique
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 has been extensively studied for its applications in various fields:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor interactions.
Medicine: Explored as a therapeutic agent for preventing platelet aggregation and reducing myocardial injury.
Mécanisme D'action
The primary mechanism of action of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 involves its antagonistic effect on PAR4. By mimicking the third intracellular loop of PAR4, it inhibits the receptor’s activation and subsequent signaling pathways. This leads to reduced platelet aggregation and protection against systemic platelet activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl-Gly-Arg-Gly-Asp-Ser: Another pepducin with similar lipidation but different peptide sequence.
Palmitoyl-Arg-Gly-Asp-Ser: Known for its role in cell adhesion and signaling.
Uniqueness
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is unique due to its specific sequence and lipidation, which confer distinct biological activities. Its ability to selectively inhibit PAR4 without agonist activity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C65H112N22O13 |
|---|---|
Poids moléculaire |
1409.7 g/mol |
Nom IUPAC |
N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C65H112N22O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24-52(90)83-51(38-88)58(96)78-36-53(91)81-46(22-19-30-75-64(69)70)59(97)85-47(23-20-31-76-65(71)72)60(98)87-49(33-42-25-27-44(89)28-26-42)57(95)77-37-54(92)82-50(34-43-35-73-39-79-43)61(99)80-41(4)56(94)86-48(32-40(2)3)62(100)84-45(55(66)93)21-18-29-74-63(67)68/h25-28,35,39-41,45-51,88-89H,5-24,29-34,36-38H2,1-4H3,(H2,66,93)(H,73,79)(H,77,95)(H,78,96)(H,80,99)(H,81,91)(H,82,92)(H,83,90)(H,84,100)(H,85,97)(H,86,94)(H,87,98)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t41-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
Clé InChI |
HYVVLYYGZHMEJW-JMDYEWFISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



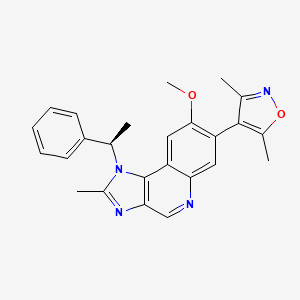

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
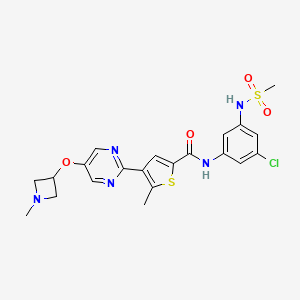
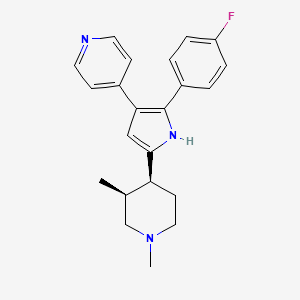
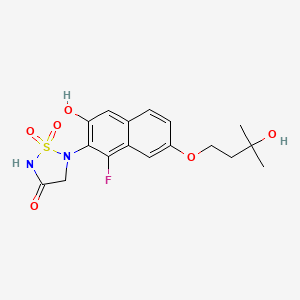


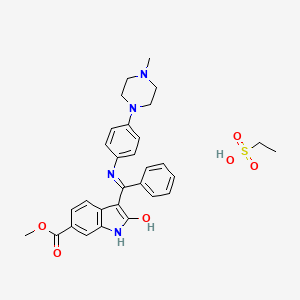
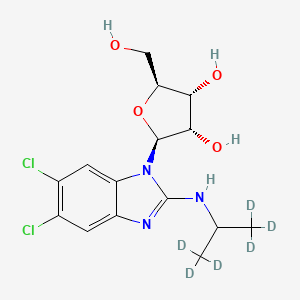

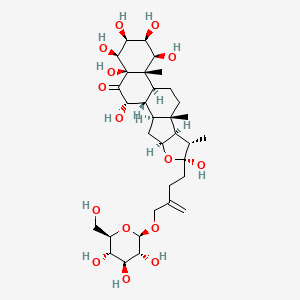
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
